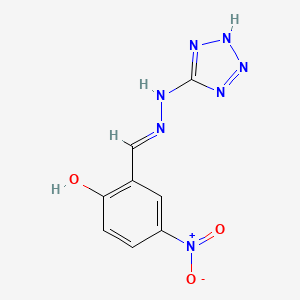
2-hydroxy-5-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone, also known as HNT, is a novel organic compound with a tetrazole ring in its structure. HNT has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone is not yet fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells and can also inhibit the activity of certain enzymes. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-5-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its low toxicity. This compound has been found to be relatively non-toxic to normal cells, making it a potential candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of 2-hydroxy-5-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone. One potential direction is the development of new cancer therapies based on this compound. Another potential direction is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-hydroxy-5-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone can be achieved through a multistep process. The first step involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydrazine hydrate to form 2-hydroxy-5-nitrobenzaldehyde hydrazone. The second step involves the reaction of the hydrazone with sodium azide to form the tetrazole ring, resulting in the formation of this compound.
Scientific Research Applications
2-hydroxy-5-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. This compound has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Properties
IUPAC Name |
4-nitro-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7O3/c16-7-2-1-6(15(17)18)3-5(7)4-9-10-8-11-13-14-12-8/h1-4,16H,(H2,10,11,12,13,14)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHAGNDMBYFSSR-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NNN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NNN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6093798.png)
![2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093804.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6093814.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6093816.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6093821.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethoxy}ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B6093844.png)
![N-(4-fluorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6093851.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6093852.png)
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[2-(4-pyridinyl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6093857.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-(4-pyridinyl)propyl]propanamide](/img/structure/B6093864.png)

![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-methoxyphenyl)isoxazole](/img/structure/B6093887.png)
![1-[4-(trifluoromethoxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6093891.png)
![N-(4-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6093893.png)
